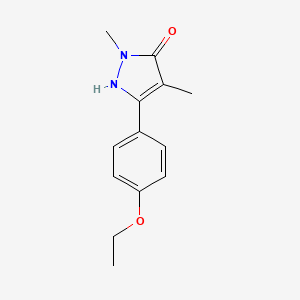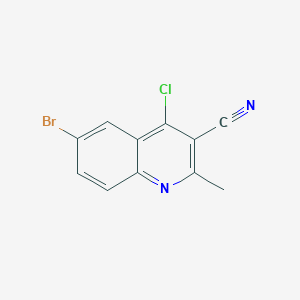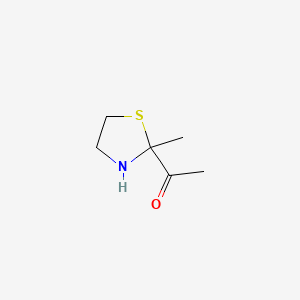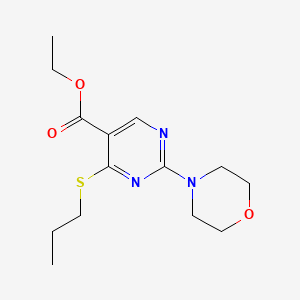
Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl 2-isothiocyanatoacetate with morpholine and propylthiol under controlled conditions. The reaction is usually carried out in a solvent such as chloroform or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The morpholino and propylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and cell survival, such as the NF-kB pathway .
Comparación Con Compuestos Similares
Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 2-morpholino-4-(methylthio)pyrimidine-5-carboxylate: Similar structure but with a methylthio group instead of a propylthio group. It may exhibit different biological activities due to the shorter alkyl chain.
Ethyl 2-morpholino-4-(phenylthio)pyrimidine-5-carboxylate: Contains a phenylthio group, which can significantly alter its chemical properties and biological activities.
Ethyl 2-morpholino-4-(ethylthio)pyrimidine-5-carboxylate: Another similar compound with an ethylthio group, potentially leading to different reactivity and interactions.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H21N3O3S |
|---|---|
Peso molecular |
311.40 g/mol |
Nombre IUPAC |
ethyl 2-morpholin-4-yl-4-propylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H21N3O3S/c1-3-9-21-12-11(13(18)20-4-2)10-15-14(16-12)17-5-7-19-8-6-17/h10H,3-9H2,1-2H3 |
Clave InChI |
ZJUUABOARKVCCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC(=NC=C1C(=O)OCC)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



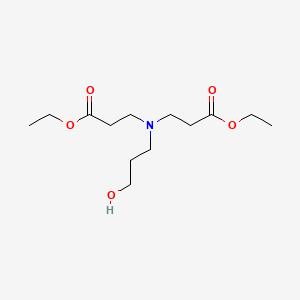

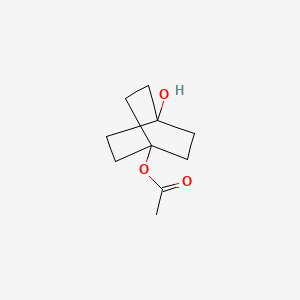
![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)

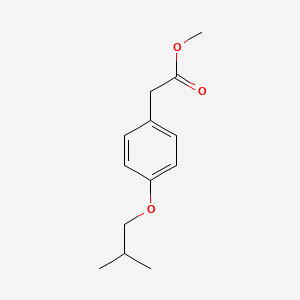


![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)
